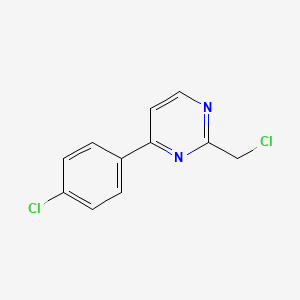![molecular formula C12H13N3O4S B12628322 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid CAS No. 920512-06-7](/img/structure/B12628322.png)
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
The synthesis of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-aminophenol to introduce a nitro group, followed by reduction to form 4-amino-3-hydroxyphenyl. This intermediate is then reacted with pyridine-3-sulfonic acid under specific conditions to yield the final product. Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and controlled reaction environments.
Chemical Reactions Analysis
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, particularly in designing drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Compared to similar compounds, 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Similar compounds include:
4-Amino-3-hydroxyphenyl derivatives: These compounds share the aromatic amine and hydroxyl groups but lack the pyridine-sulfonic acid moiety.
Pyridine-sulfonic acid derivatives: These compounds contain the pyridine-sulfonic acid structure but differ in the substituents on the aromatic ring.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
CAS No. |
920512-06-7 |
|---|---|
Molecular Formula |
C12H13N3O4S |
Molecular Weight |
295.32 g/mol |
IUPAC Name |
6-[(4-amino-3-hydroxyphenyl)methylamino]pyridine-3-sulfonic acid |
InChI |
InChI=1S/C12H13N3O4S/c13-10-3-1-8(5-11(10)16)6-14-12-4-2-9(7-15-12)20(17,18)19/h1-5,7,16H,6,13H2,(H,14,15)(H,17,18,19) |
InChI Key |
QIQRZGCZVJQQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=C(C=C2)S(=O)(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B12628240.png)
![Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate](/img/structure/B12628244.png)
![4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol](/img/structure/B12628251.png)
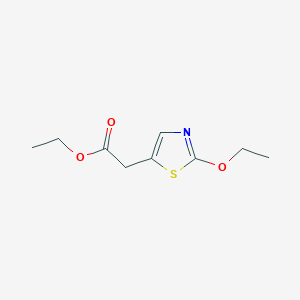
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)
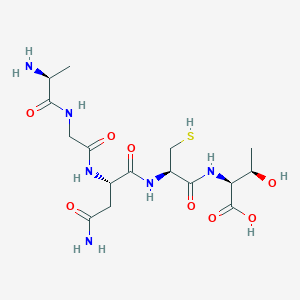
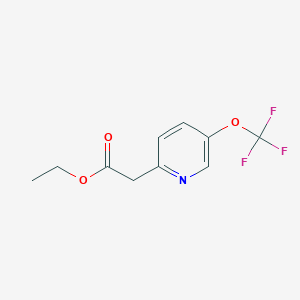
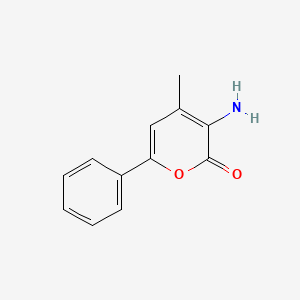

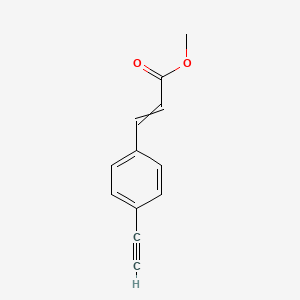
![9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene](/img/structure/B12628325.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
![[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12628340.png)
